5-methyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}furan-2-carboxamide
Overview
Description
5-methyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}furan-2-carboxamide is a complex organic compound that features a furan ring, a piperidine moiety, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}furan-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the furan ring and introduce the carboxamide group through a series of reactions involving acylation and amination. The piperidine moiety can be introduced via nucleophilic substitution reactions, and the sulfonamide group is typically added through sulfonylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. The use of continuous flow reactors and other advanced techniques can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-methyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the carboxamide group can produce primary amines.
Scientific Research Applications
5-methyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}furan-2-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and protein binding.
Medicine: This compound has potential therapeutic applications, including as an anti-inflammatory or analgesic agent.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-methyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}furan-2-carboxamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes, inhibiting their activity. The piperidine moiety can bind to receptors, modulating their function. These interactions can lead to various biological effects, such as anti-inflammatory or analgesic responses.
Comparison with Similar Compounds
Similar Compounds
- N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide
- N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}benzamide
Uniqueness
5-methyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}furan-2-carboxamide is unique due to the presence of the furan ring, which imparts specific chemical properties and reactivity. The combination of the furan ring with the sulfonamide and piperidine moieties makes this compound particularly versatile in various applications.
Properties
IUPAC Name |
5-methyl-N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]furan-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4S/c1-13-9-11-20(12-10-13)25(22,23)16-6-4-15(5-7-16)19-18(21)17-8-3-14(2)24-17/h3-8,13H,9-12H2,1-2H3,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNLWZZYSWYVAAT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(O3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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